molecular formula C22H36O5 B1662626 16,16-diméthyl prostaglandine E2 CAS No. 39746-25-3

16,16-diméthyl prostaglandine E2

Numéro de catalogue: B1662626
Numéro CAS: 39746-25-3
Poids moléculaire: 380.5 g/mol
Clé InChI: QAOBBBBDJSWHMU-WMBBNPMCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

16,16-Diméthyl Prostaglandine E2 (dmPGE2) est un analogue synthétique de la Prostaglandine E2. Les prostaglandines sont des composés lipidiques qui exercent des fonctions similaires à celles des hormones dans l'organisme. dmPGE2 est connu pour sa stabilité accrue et sa résistance à la dégradation métabolique, ce qui en fait un outil précieux en recherche scientifique .

Applications De Recherche Scientifique

Gastrointestinal Applications

Gastric Mucosal Protection

dmPGE2 has been shown to enhance gastric mucosal blood flow and reduce acid secretion in experimental models. A study demonstrated that topical application of dmPGE2 significantly increased mucosal blood flow in a canine model while simultaneously inhibiting histamine-stimulated acid secretion. Specifically, the mucosal blood flow increased from 1.2 ± 0.1 to 2.5 ± 0.5 ml/min (P < 0.05), and acid secretion decreased from 22.5 ± 3.1 to 8.4 ± 1.2 microEq/min (P < 0.01) in the test mucosa .

Protection Against Intestinal Injury

In another study involving rats, dmPGE2 was found to protect the small intestine from injury caused by chenodeoxycholic acid. Although it induced villus contraction, which was hypothesized to accelerate mucosal restitution, the study concluded that this contraction did not significantly enhance the rate of mucosal healing following injury .

Oncology Applications

Radiation-Induced Alopecia Prevention

dmPGE2 has been investigated for its protective effects against radiation-induced alopecia in animal models. In a study involving B6D2F1 male mice, both subcutaneous and topical administration of dmPGE2 showed significant protection against hair loss following gamma irradiation. Mice treated with dmPGE2 had higher hair counts post-irradiation compared to controls, indicating its potential utility in mitigating hair loss during cancer treatments .

Cytoprotection in Cancer Therapy

Research indicates that dmPGE2 can provide cytoprotection against chemical injuries related to cancer therapies. In studies examining its effects on aspirin-induced damage to gastric epithelial cells, dmPGE2 significantly reduced cell damage as measured by chromium release assays, suggesting its role in protecting gastric mucosa during NSAID treatments .

Hematological Applications

Enhancement of Hematopoietic Stem Cell Engraftment

dmPGE2 is being developed as a therapeutic agent to enhance hematopoietic stem cell (HSC) engraftment in patients undergoing hematopoietic stem cell transplantation (HSCT). Clinical trials have demonstrated that modulating umbilical cord blood units with dmPGE2 improves the engraftment of HSCs, leading to better patient outcomes in terms of neutrophil recovery and reduced incidence of complications such as graft-versus-host disease (GvHD) .

Summary Table of Applications

Application Area Effect/Outcome Study Reference
Gastrointestinal ProtectionIncreased gastric blood flow; reduced acid secretion
Intestinal Injury ProtectionProtective effects against chenodeoxycholic acid injury; no significant restitution enhancement
Radiation Alopecia PreventionSignificant protection against hair loss post-irradiation
Hematopoietic Stem Cell TherapyEnhanced engraftment; improved recovery metrics in HSCT patients

Conclusions

16,16-Dimethyl prostaglandin E2 is a versatile compound with significant applications across various medical fields, particularly in gastroenterology, oncology, and hematology. Its protective effects on gastric mucosa and hair follicles during radiation therapy highlight its potential as a therapeutic agent to mitigate side effects associated with cancer treatments. Ongoing research into its role in enhancing HSC engraftment further underscores its importance in improving patient outcomes in hematological malignancies.

Mécanisme D'action

Target of Action

16,16-Dimethyl prostaglandin E2 (16,16-dimethyl PGE2) is an orally active vertebrate Hematopoietic stem cells (HSCs) homeostasis critical regulator . It primarily targets the prostaglandin E (EP) receptor subtypes , acting as an agonist . These receptors play a crucial role in various physiological processes, including inflammation, fever, and the induction of labor .

Mode of Action

16,16-Dimethyl PGE2 interacts with its targets, the EP receptor subtypes, by acting as an agonist . This means it binds to these receptors and activates them, leading to a series of downstream effects. It has been shown to act through EP2/EP4 .

Biochemical Pathways

Upon activation of the EP receptors, 16,16-Dimethyl PGE2 influences several biochemical pathways. Notably, it has been shown to interact with the Wnt pathway . The Wnt signaling pathway is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals.

Pharmacokinetics

The pharmacokinetics of 16,16-Dimethyl PGE2 involves its absorption, distribution, metabolism, and excretion (ADME). It is known to be resistant to metabolism by 15-hydroxy PGDH , which results in a prolonged half-life in vivo . This means that once administered, 16,16-Dimethyl PGE2 remains in the body for an extended period, thereby potentially increasing its bioavailability and therapeutic effects.

Result of Action

The activation of EP receptors by 16,16-Dimethyl PGE2 leads to various molecular and cellular effects. For instance, it has been shown to prevent the development of fulminant hepatitis and block the induction of monocyte/macrophage procoagulant activity after murine hepatitis virus strain 3 infection . It also inhibits gastric motor activity, which may explain its cytoprotective action .

Action Environment

The action, efficacy, and stability of 16,16-Dimethyl PGE2 can be influenced by various environmental factors. For instance, its resistance to metabolism by 15-hydroxy PGDH allows it to have a prolonged half-life in vivo, which can be influenced by factors such as the presence of other drugs, the physiological state of the individual, and genetic factors . .

Analyse Biochimique

Biochemical Properties

16,16-Dimethyl Prostaglandin E2 is a competitive inhibitor of 15-hydroxy prostaglandin dehydrogenase (15-hydroxy PGDH) . It acts as an agonist on most prostaglandin E (EP) receptor subtypes . The Kd for activation of isolated EP2 receptors is about 1 nM .

Cellular Effects

16,16-Dimethyl Prostaglandin E2 has been shown to enhance hematopoietic stem cell homing, survival, and proliferation . It increases hematopoietic stem and progenitor cell (HSPC) numbers in zebrafish aorta-gonad-mesonephros (AGM) region and mouse bone marrow . It mediates the effects of WNT on zebrafish HSPC self-renewal .

Molecular Mechanism

It is known to stimulate hematopoiesis by activating the Wnt signaling pathway, which increases cellular levels of beta-catenin, a subunit of the cadherin protein complex .

Temporal Effects in Laboratory Settings

16,16-Dimethyl Prostaglandin E2 has a prolonged half-life in vivo due to its resistance to metabolism by 15-hydroxy PGDH . It has been shown to prevent acid secretion from gastric cells during a second histamine infusion .

Dosage Effects in Animal Models

In animal models, 16,16-Dimethyl Prostaglandin E2 has been shown to delay the onset of allograft rejection . All animals developed severe rejection and died subsequently .

Metabolic Pathways

16,16-Dimethyl Prostaglandin E2 is involved in the prostanoid pathway . It inhibits 15-hydroxy PGDH, an enzyme involved in the metabolism of prostaglandins .

Transport and Distribution

The transport and distribution of 16,16-Dimethyl Prostaglandin E2 within cells and tissues are not well studied. It is known that it is resistant to metabolism by 15-hydroxy PGDH, suggesting that it may have a prolonged presence in cells .

Subcellular Localization

Given its role as an agonist on most prostaglandin E (EP) receptor subtypes , it is likely to interact with these receptors at the cell membrane.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

La synthèse de la 16,16-Diméthyl Prostaglandine E2 implique la modification de la molécule naturelle de la Prostaglandine E2Cette modification est réalisée par une série de réactions chimiques, notamment l'estérification, la réduction et l'oxydation .

Méthodes de Production Industrielle

La production industrielle de la this compound implique une synthèse chimique à grande échelle utilisant des méthodes similaires à celles des laboratoires, mais optimisées pour l'efficacité et le rendement. Le processus comprend des mesures strictes de contrôle qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de Réactions

La 16,16-Diméthyl Prostaglandine E2 subit diverses réactions chimiques, notamment :

Réactifs et Conditions Courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir le résultat souhaité .

Principaux Produits Formés

Applications de la Recherche Scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'Action

Le principal mécanisme d'action de la this compound implique l'activation des récepteurs de la prostaglandine E, en particulier EP2 et EP4. Cette activation conduit à une cascade d'événements de signalisation intracellulaire, y compris la production d'adénosine monophosphate cyclique (AMPc). Ces voies jouent un rôle crucial dans la modulation des réponses inflammatoires, la vasodilatation et la protection de la muqueuse gastro-intestinale .

Comparaison Avec Des Composés Similaires

Composés Similaires

    Prostaglandine E2 (PGE2) : La forme naturelle du composé, moins stable et plus susceptible à la dégradation métabolique.

    15-Méthyl Prostaglandine E2 : Un autre analogue synthétique présentant des propriétés similaires mais des profils de stabilité et d'activité différents.

    Prostaglandine F2α (PGF2α) : Un composé apparenté présentant des effets physiologiques distincts.

Unicité

La 16,16-Diméthyl Prostaglandine E2 est unique en raison de sa stabilité accrue et de sa résistance à la dégradation métabolique, ce qui la rend plus efficace dans les études à long terme et les applications thérapeutiques. Sa capacité à activer des récepteurs spécifiques de la prostaglandine avec une forte affinité la distingue également des autres analogues .

Activité Biologique

16,16-Dimethyl Prostaglandin E2 (dmPGE2) is a synthetic analog of prostaglandin E2 (PGE2), designed to enhance stability and biological activity. Research into its biological effects has revealed significant implications in various physiological and pathological processes, including hematopoiesis, gastric function, and immunosuppression.

  • Chemical Name: (5Z,11α,13E,15R)-11,15-Dihydroxy-16,16-dimethyl-9-oxo-prosta-5,13-dien-1oic acid
  • Molecular Formula: C21H34O5
  • Purity: ≥95% .

Hematopoietic Stem Cell Regulation

dmPGE2 has been shown to significantly increase the formation of hematopoietic colonies from embryonic stem cells (ESCs) in mouse models. It enhances the number of hematopoietic stem cells (HSCs) and boosts Wnt signaling pathways within these cells in zebrafish embryos. This activity suggests a potential role for dmPGE2 in regenerative medicine and stem cell therapy .

Gastric Acid Secretion Inhibition

Research indicates that dmPGE2 is a potent inhibitor of gastric acid secretion and gastrin release. In clinical studies involving patients with duodenal ulcers, intravenous and oral administration of dmPGE2 resulted in an 80-90% reduction in postprandial gastric acid secretion. Notably, doses as low as 0.1 micrograms/kg intravenously were effective without significant side effects .

Cytoprotection and Ulcer Healing

dmPGE2 exhibits cytoprotective properties in gastric mucosa, reducing ulceration incidence in experimental models. For instance, studies on amphibian gastric sacs showed that dmPGE2 significantly decreased ulceration caused by histamine in bicarbonate-free media. This protective effect is independent of alterations in acid secretion or blood flow .

Immunosuppressive Effects

In transplantation models, dmPGE2 has demonstrated immunosuppressive properties. Studies have shown that it can delay allograft rejection when used alongside low-dose cyclosporine A (CsA). The combination therapy resulted in reduced rejection intensity and prolonged survival in animal models .

Research Findings and Case Studies

Study FocusFindingsReference
Hematopoietic RegenerationIncreased HSC survival and accelerated regeneration post-radiation
Gastric Acid SecretionInhibition of meal-stimulated gastric acid secretion by 80-90%
CytoprotectionReduced ulceration in amphibian gastric mucosa
ImmunosuppressionDelayed allograft rejection when combined with CsA

Propriétés

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-17,19-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOBBBBDJSWHMU-WMBBNPMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025748
Record name 7-(2-(4,4-Dimethyl-3-hydroxy-1-octenyl)-3-hydroxy-5-oxocyclopentyl)-5-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39746-25-3
Record name 16,16-Dimethyl-PGE2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39746-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16,16-Dimethylprostaglandin E2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039746253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(2-(4,4-Dimethyl-3-hydroxy-1-octenyl)-3-hydroxy-5-oxocyclopentyl)-5-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16,16-Dimethylprostaglandin E2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 16,16-DIMETHYLPROSTAGLANDIN E2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M790V82VAC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16,16-dimethyl prostaglandin E2
Reactant of Route 2
16,16-dimethyl prostaglandin E2
Reactant of Route 3
16,16-dimethyl prostaglandin E2
Reactant of Route 4
16,16-dimethyl prostaglandin E2
Reactant of Route 5
16,16-dimethyl prostaglandin E2
Reactant of Route 6
16,16-dimethyl prostaglandin E2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.